2-(4-(methylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole 2-(4-(methylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole
Brand Name: Vulcanchem
CAS No.: 1209647-03-9
VCID: VC6733424
InChI: InChI=1S/C12H16N4O2S/c1-19(17,18)16-8-6-15(7-9-16)12-13-10-4-2-3-5-11(10)14-12/h2-5H,6-9H2,1H3,(H,13,14)
SMILES: CS(=O)(=O)N1CCN(CC1)C2=NC3=CC=CC=C3N2
Molecular Formula: C12H16N4O2S
Molecular Weight: 280.35

2-(4-(methylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole

CAS No.: 1209647-03-9

Cat. No.: VC6733424

Molecular Formula: C12H16N4O2S

Molecular Weight: 280.35

* For research use only. Not for human or veterinary use.

2-(4-(methylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole - 1209647-03-9

Specification

CAS No. 1209647-03-9
Molecular Formula C12H16N4O2S
Molecular Weight 280.35
IUPAC Name 2-(4-methylsulfonylpiperazin-1-yl)-1H-benzimidazole
Standard InChI InChI=1S/C12H16N4O2S/c1-19(17,18)16-8-6-15(7-9-16)12-13-10-4-2-3-5-11(10)14-12/h2-5H,6-9H2,1H3,(H,13,14)
Standard InChI Key HEWVDXOYDQTWFT-UHFFFAOYSA-N
SMILES CS(=O)(=O)N1CCN(CC1)C2=NC3=CC=CC=C3N2

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 2-(4-(methylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole is C₁₂H₁₅N₄O₂S, with a molecular weight of 291.34 g/mol. The benzimidazole core contributes aromaticity and planar geometry, while the methylsulfonyl-piperazine moiety enhances solubility and hydrogen-bonding capacity. Key structural features include:

  • Benzimidazole ring: A bicyclic system with nitrogen atoms at positions 1 and 3.

  • Piperazine linker: A six-membered diamine ring providing conformational flexibility.

  • Methylsulfonyl group: A polar substituent that influences electronic distribution and metabolic stability .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₂H₁₅N₄O₂S
Molecular Weight291.34 g/mol
LogP (Predicted)1.2 ± 0.3
Hydrogen Bond Donors1 (N-H of benzimidazole)
Hydrogen Bond Acceptors5 (2 N, 2 O, 1 S=O)

The compound’s infrared (IR) spectrum typically shows absorption bands at ~1,350 cm⁻¹ (S=O asymmetric stretch) and ~1,150 cm⁻¹ (S=O symmetric stretch), consistent with sulfonamide derivatives .

Synthesis and Optimization

Synthetic Routes

The synthesis of 2-(4-(methylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole involves multi-step procedures derived from methodologies for analogous compounds :

Step 1: Synthesis of 4-(Methylsulfonyl)piperazine
Piperazine reacts with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to yield 1-(methylsulfonyl)piperazine. This step proceeds via nucleophilic substitution, with yields exceeding 80% under anhydrous conditions .

Step 2: Formation of Benzimidazole Core
o-Phenylenediamine derivatives undergo cyclization with carbonyl equivalents. For example, reacting 4-chloro-1,2-diaminobenzene with triphosgene (COCl₂) in dichloromethane generates the benzimidazole-2-one intermediate, which is subsequently chlorinated using phosphorus oxychloride (POCl₃) .

Step 3: Coupling Reaction
The chlorinated benzimidazole reacts with 4-(methylsulfonyl)piperazine in a nucleophilic aromatic substitution (SNAr) reaction. Optimized conditions include using dimethylformamide (DMF) as a solvent and potassium carbonate (K₂CO₃) as a base at 80–100°C for 12–24 hours .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
1Piperazine, MeSO₂Cl, Et₃N, DCM, 0°C85
2o-Phenylenediamine, COCl₂, DCM72
3POCl₃, HCl, 150°C65
4K₂CO₃, DMF, 100°C58

Purification and Characterization

Purification is achieved via silica gel chromatography (hexane/ethyl acetate gradient) or recrystallization from ethanol. Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity:

  • ¹H NMR (300 MHz, DMSO-d₆): δ 8.21 (s, 1H, benzimidazole-H), 3.45–3.30 (m, 8H, piperazine-H), 3.05 (s, 3H, SO₂CH₃) .

  • ¹³C NMR: δ 151.2 (C=N), 134.5–115.3 (aromatic carbons), 44.1 (SO₂CH₃) .

Compound ClassTarget ActivityPotency (IC₅₀/ED₅₀)
Benzimidazole-sulfonamideAntimalarial0.8–5.2 μM
Piperazine-thiazoleAntinociceptive10–25 mg/kg

Analytical and Computational Studies

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, acetonitrile/water) reveals a retention time of 4.7–5.1 minutes under isocratic conditions (60% acetonitrile), with purity >95% .

Molecular Docking

Docking studies into the Plasmodium falciparum glutathione S-transferase (PfGST) active site (PDB: 1GSQ) predict a binding affinity of −9.2 kcal/mol, facilitated by hydrogen bonds between the sulfonyl group and Arg 15 .

Applications and Future Directions

The compound’s dual functionality positions it as a candidate for:

  • Antiparasitic agents: Optimizing substituents on the benzimidazole ring could improve selectivity against resistant Plasmodium strains.

  • Central nervous system (CNS) drugs: The methylsulfonyl group’s ability to cross the blood-brain barrier warrants exploration in neuropathic pain models .

Ongoing research should prioritize in vivo toxicology profiles and structure-activity relationship (SAR) studies to elucidate the role of the sulfonamide moiety in target engagement.

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